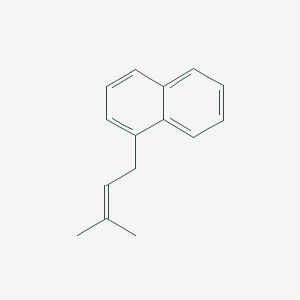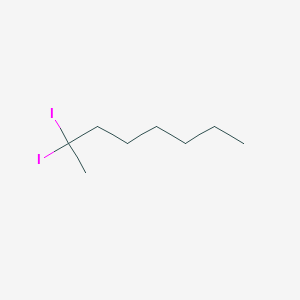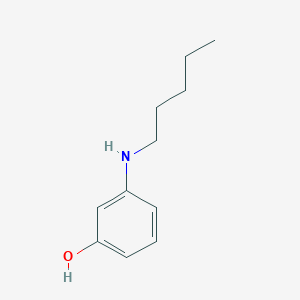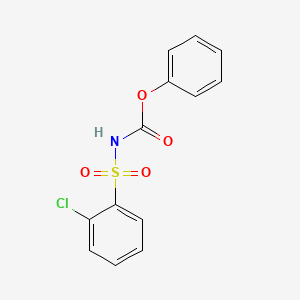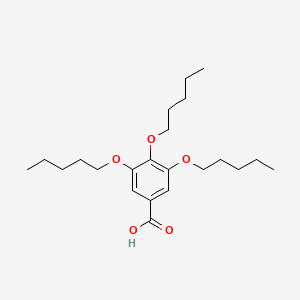
Benzoic acid, 3,4,5-tris(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4,5-tris(pentyloxy)- is an organic compound with the molecular formula C22H36O5. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by pentyloxy groups. This compound is known for its unique chemical structure, which includes a carboxylic acid group and three ether linkages, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris(pentyloxy)- typically involves the alkylation of a benzoic acid derivative. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves catalytic processes. For benzoic acid, 3,4,5-tris(pentyloxy)-, a similar approach can be used, where the starting material is subjected to catalytic alkylation using appropriate catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,4,5-tris(pentyloxy)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pentyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,4,5-tris(pentyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 3,4,5-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of pentyloxy groups.
3,4,5-Tris(trimethylsiloxy)benzoic acid: Contains trimethylsiloxy groups instead of pentyloxy groups.
Uniqueness
Benzoic acid, 3,4,5-tris(pentyloxy)- is unique due to its three pentyloxy groups, which provide distinct chemical and physical properties compared to its analogs. These properties include increased hydrophobicity and potential for unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
120597-24-2 |
|---|---|
Molekularformel |
C22H36O5 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
3,4,5-tripentoxybenzoic acid |
InChI |
InChI=1S/C22H36O5/c1-4-7-10-13-25-19-16-18(22(23)24)17-20(26-14-11-8-5-2)21(19)27-15-12-9-6-3/h16-17H,4-15H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
RYRJEEUJBHRMPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=CC(=C1OCCCCC)OCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
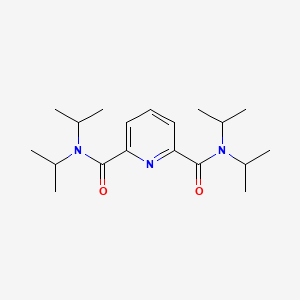
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
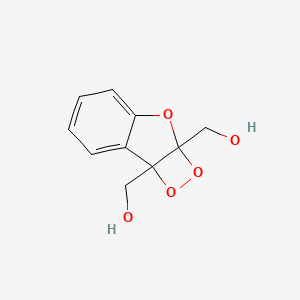

![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
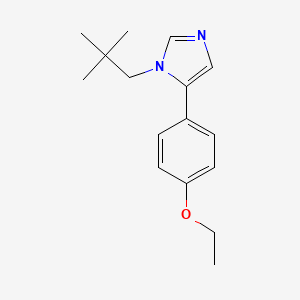
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
